Cas no 5860-48-0 (1H-Pyrrol-3(2H)-one)

1H-Pyrrol-3(2H)-one 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrol-3(2H)-one
- 1,2-dihydropyrrol-3-one
- DTXSID10548120
- 3H-Pyrrol-3-one, 1,2-dihydro-
- DB-328928
- 5860-48-0
- 3-hydroxy-2h-pyrrol
- pyrrolinone
- 2,3-dihydro-1H-pyrrol-3-one
- 1,2-Dihydro-3H-pyrrol-3-one
- HMXQIFUGFZEJEO-UHFFFAOYSA-N
- AKOS006347267
-
- インチ: InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-2,5H,3H2
- InChIKey: HMXQIFUGFZEJEO-UHFFFAOYSA-N
- ほほえんだ: C1=CNCC1=O
計算された属性
- せいみつぶんしりょう: 83.037113783g/mol
- どういたいしつりょう: 83.037113783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 95.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
1H-Pyrrol-3(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM123354-1g |
1,2-dihydro-3H-pyrrol-3-one |
5860-48-0 | 95% | 1g |
$356 | 2021-08-05 | |
Cooke Chemical | BD9832447-1g |
1H-Pyrrol-3(2H)-one |
5860-48-0 | 95% | 1g |
RMB 2285.60 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738614-1g |
1,2-Dihydro-3h-pyrrol-3-one |
5860-48-0 | 98% | 1g |
¥4032.00 | 2024-05-07 | |
Alichem | A109008002-1g |
1H-Pyrrol-3(2H)-one |
5860-48-0 | 95% | 1g |
400.00 USD | 2021-06-01 | |
Chemenu | CM123354-1g |
1,2-dihydro-3H-pyrrol-3-one |
5860-48-0 | 95% | 1g |
$*** | 2023-05-30 |
1H-Pyrrol-3(2H)-one 関連文献
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Elizabeth Skellam Nat. Prod. Rep. 2017 34 1252
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Estelle Marchal,Soumya Rastogi,Alison Thompson,Jeffery T. Davis Org. Biomol. Chem. 2014 12 7515
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3. Synthesis of cytochalasans using intramolecular Diels–Alder reactions: an alternative approach to cytochalasin DEric J. Thomas,John P. Watts J. Chem. Soc. Perkin Trans. 1 1999 3285
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Qian Wen Tan,Praful Chovatia,Michael C. Willis Org. Biomol. Chem. 2018 16 7797
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Lisa Sharma,Hugo Bronstein RSC Adv. 2021 11 5276
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Elizabeth Skellam Nat. Prod. Rep. 2017 34 1252
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7. Total synthesis of proxiphomin, a naturally occurring [13]cytochalasanDavid J. Tapolczay,Eric J. Thomas,John W. F. Whitehead J. Chem. Soc. Chem. Commun. 1985 143
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Fatma F. Mohammed,Khalid?M. Badr El-Din,Sayed M. Derayea, RSC Adv. 2018 8 16269
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Eric J. Thomas,Mark Willis Org. Biomol. Chem. 2014 12 7537
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Jiahui Li,Zenghui Cui,Chaochao Fan,Yifei Zhou,Mengtian Ren,Chuanzheng Zhou Chem. Sci. 2023 14 10884
1H-Pyrrol-3(2H)-oneに関する追加情報
1H-Pyrrol-3(2H)-one (CAS No. 5860-48-0): A Comprehensive Overview
The compound 1H-Pyrrol-3(2H)-one, also known by its CAS registry number 5860-48-0, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrrolidones, which are five-membered rings consisting of four carbon atoms and one nitrogen atom. The pyrrolidone structure is a fundamental building block in various chemical systems, making it a subject of extensive research and application.
1H-Pyrrol-3(2H)-one is characterized by its lactam structure, where the nitrogen atom is part of an amide functional group. This unique structure imparts the compound with versatile chemical properties, including high stability, reactivity, and the ability to form hydrogen bonds. These attributes make it an ideal candidate for use in drug design, polymer synthesis, and as a precursor for more complex molecules.
Recent advancements in synthetic chemistry have led to innovative methods for the synthesis of 1H-Pyrrol-3(2H)-one. One notable approach involves the cyclization of amino acids or related compounds under specific reaction conditions. For instance, researchers have successfully employed microwave-assisted synthesis to produce this compound with high yield and purity. Such methods not only enhance the efficiency of production but also open avenues for its large-scale manufacturing in industries such as pharmaceuticals and agrochemicals.
In the realm of pharmacology, 1H-Pyrrol-3(2H)-one has been explored as a potential lead compound for drug development. Its ability to act as a ligand in metalloenzyme inhibition has been studied extensively. For example, recent studies have demonstrated its efficacy in inhibiting certain proteases, which are key targets in the treatment of inflammatory diseases and cancer. Additionally, its role as a component in peptide-based drugs has been investigated, highlighting its potential in personalized medicine.
The material science applications of 1H-Pyrrol-3(2H)-one are equally compelling. It serves as a precursor for the synthesis of polyamides and polyurethanes, which are widely used in textiles, automotive industries, and electronics. Recent research has focused on modifying its structure to enhance the mechanical properties of these polymers. For instance, incorporating functional groups into the pyrrolidone ring has led to materials with improved thermal stability and mechanical strength.
Moreover, 1H-Pyrrol-3(2H)-one has found applications in catalysis. Its ability to act as a chiral auxiliary or catalyst support has been leveraged in asymmetric synthesis reactions. This has enabled the production of enantiomerically pure compounds, which are critical in drug discovery and fine chemical synthesis.
In terms of environmental impact, studies have shown that 1H-Pyrrol-3(2H)-one exhibits biodegradability under certain conditions. This makes it a more sustainable alternative to traditional synthetic compounds that persist in the environment. Researchers are currently exploring ways to optimize its degradation pathways to further reduce its environmental footprint.
The versatility of 1H-Pyrrol-3(2H)-one is further underscored by its role in biochemistry. It has been identified as a naturally occurring compound in certain microbial metabolites, suggesting potential roles in microbial communication and defense mechanisms. Understanding these natural functions could pave the way for novel applications in biotechnology and agriculture.
In conclusion, 1H-Pyrrol-3(2H)-one (CAS No. 5860-48-0) is a multifaceted compound with applications spanning various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern chemistry and materials science. As research continues to uncover new functionalities and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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